2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring, a pyrimidine core, and various substituents including chlorophenyl, fluorophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the pyrimidine core and the various substituents. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the halogenated positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Uniqueness
Compared to similar compounds, 2-[4-(3-Chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of substituents, which can confer distinct pharmacological properties and chemical reactivity. The presence of both fluorophenyl and trifluoromethyl groups can enhance its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
Molecular Formula |
C21H17ClF4N4 |
---|---|
Molecular Weight |
436.8 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C21H17ClF4N4/c22-15-2-1-3-17(12-15)29-8-10-30(11-9-29)20-27-18(13-19(28-20)21(24,25)26)14-4-6-16(23)7-5-14/h1-7,12-13H,8-11H2 |
InChI Key |
HQBLTJJKNYWVJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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